N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
This compound is a triazole-based acetamide derivative with a complex substitution pattern. Its structure includes a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-chloro-4-fluorophenyl group, while the triazole’s 5-position is modified with a 4-methoxyphenylmethyl group. The 4-position of the triazole ring features a 1H-pyrrol-1-yl substituent, introducing aromatic heterocyclic diversity.
The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating groups (methoxy) may influence solubility, metabolic stability, and target binding. Crystallographic data for analogous compounds have been refined using SHELXL, indicating precise structural validation methods .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2S/c1-31-17-7-4-15(5-8-17)12-20-26-27-22(29(20)28-10-2-3-11-28)32-14-21(30)25-16-6-9-19(24)18(23)13-16/h2-11,13H,12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPXMTYGJWNTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone or through the Paal-Knorr synthesis.
Attachment of the Sulfanylacetamide Moiety: The sulfanylacetamide group can be attached through a nucleophilic substitution reaction involving a thiol and an acyl chloride or an ester.
Final Coupling: The final step involves coupling the triazole-pyrrole intermediate with the 3-chloro-4-fluoroaniline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced amines, alcohols, and other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related triazole compounds against resistant strains of bacteria, suggesting that N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide may also possess similar effects .
Anticancer Properties
The compound's structural features may play a role in modulating protein kinase activity, which is crucial in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound can inhibit cancer cell growth, making it a candidate for further investigation in oncology .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can affect various biological pathways. The potential for this compound to act on specific targets within cells could lead to new therapeutic strategies .
Case Study 1: Antibacterial Activity
In a comparative study of triazole derivatives, this compound was tested against ESKAPE pathogens. The results indicated a promising antibacterial profile, warranting further exploration into its mechanism of action and potential as an antibiotic agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. These findings suggest that the compound could be developed into a novel anticancer drug after further optimization and testing .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted 2-[(1,2,4-triazol-3-yl)sulfanyl]acetamides. Key structural analogues and their differentiating features are summarized below:
Physicochemical and Spectral Comparisons
- NMR Analysis : Compounds with similar triazole-acetamide scaffolds (e.g., veronicoside, catalposide) show distinct ¹H-NMR shifts for aromatic protons in the 6.5–8.5 ppm range, depending on substituents . The target compound’s 4-methoxyphenylmethyl group would exhibit a singlet near δ 3.8 ppm for the methoxy protons, while pyrrole protons resonate near δ 6.2–6.8 ppm .
- LCMS/MS Fragmentation : Molecular networking of related acetamides reveals conserved fragmentation patterns (e.g., loss of acetamide moiety, m/z ~120–140), with variations in aromatic substituent-related ions .
Bioactivity and Mechanism
- Anti-Exudative Activity: Analogues like 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl derivatives exhibit anti-exudative effects in rat models (40–60% inhibition at 50 mg/kg), attributed to triazole-mediated COX-2 inhibition .
- Antimicrobial vs. Cytotoxic Profiles : Compounds with pyridine or methylsulfanyl substituents (e.g., ) show stronger antimicrobial activity, whereas chloro/fluoro-rich derivatives (e.g., ) prioritize cytotoxicity, likely due to enhanced DNA intercalation.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C20H21ClFN5O4S2
Molecular Weight : 514.0 g/mol
IUPAC Name : this compound
InChI Key : BPVOHHROMCYHIZ-UHFFFAOYSA-N
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups facilitates various types of interactions:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of target molecules, leading to desired biological effects. The triazole moiety is particularly significant due to its established role in medicinal chemistry as an antifungal and anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes relevant findings from related research:
These results suggest that N-(3-chloro-4-fluorophenyl)-2-{...} may exhibit similar anticancer properties due to its structural components.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Studies on related triazole compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be effective in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that several triazole derivatives exhibited significant growth inhibition in tumor models, which may extend to N-(3-chloro-4-fluorophenyl)-2-{...} .
- Mechanistic Insights : Research has shown that triazole-containing compounds often act through the inhibition of specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
